molecular formula C27H43NO2 B1630892 Ebeiedinone

Ebeiedinone

Cat. No. B1630892
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-UWGLCIHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ebeiedinone is a natural product found in Fritillaria anhuiensis, Fritillaria ebeiensis, and other organisms with data available.

Scientific Research Applications

Pharmacokinetics in Mice

A study by Jin et al. (2020) developed an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method to determine ebeiedinone in mouse blood. This method was employed to study the pharmacokinetics of ebeiedinone following both intravenous and oral administration in mice, providing essential data for understanding its behavior in biological systems (Jin et al., 2020).

Structural Elucidation from Fritillaria

Lee et al. (1988) isolated ebeiedinone from the bulbs of Fritillaria ebeiensis var.purpurea and conducted structural elucidation using physical methods and X-ray crystal structure determination. This research provides fundamental insights into the molecular structure of ebeiedinone (Lee et al., 1988).

Gas Chromatographic Method for Determination

Song-lin et al. (2000) developed a gas chromatographic method for the direct determination of seven major bioactive isosteroidal alkaloids, including ebeiedinone, in Fritillaria species. This method is significant for quality control in traditional Chinese medicinal herbs (Song-lin et al., 2000).

Pre-column Derivatization and Gas Chromatographic Determination

Li et al. (1999) developed a method for simultaneous analysis of steroidal alkaloids including ebeiedinone in Fritillaria species. This involved pre-column derivatization and gas chromatographic determination, which is crucial for analyzing these compounds in medicinal plants (Li et al., 1999).

Isolation from Fritillaria ussuriensis

Yang and Duan (2012) isolated ebeiedinone from Fritillaria ussuriensis and conducted structural analysis using IR, NMR, and MS spectroscopy. They also tested the AChE inhibitory activities of the compound, contributing to our understanding of its potential therapeutic applications (Yang & Duan, 2012).

Phytochemical Profiling in Iranian Fritillaria spp.

Kiani et al. (2015) conducted a study on the phytochemical profiling of medicinal isosteroidal alkaloids in Iranian Fritillaria spp., including ebeiedinone. They used gas chromatography and mass spectrometry methods, contributing to the chemotaxonomic study of these species (Kiani et al., 2015).

Prederivatization and High-performance Liquid Chromatographic Analysis

Ding et al. (1996) developed a method for analyzing steroidal alkaloids including ebeiedinone in Fritillaria species. This involved prederivatization and HPLC with UV detection, a significant advancement for the qualitative and quantitative analysis of these compounds (Ding et al., 1996).

properties

Product Name

Ebeiedinone

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1

InChI Key

MWBJDDYEYGDWCZ-UWGLCIHQSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C

SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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